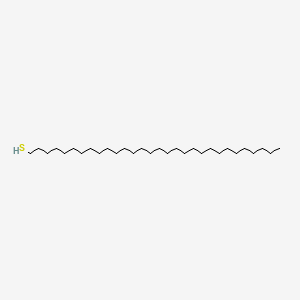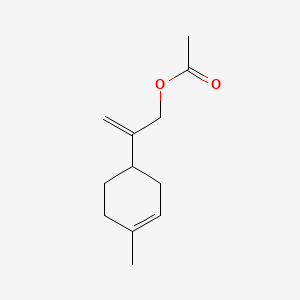![molecular formula C10H10O2 B13812028 1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a phenyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone typically involves the epoxidation of a suitable precursor. One common method is the reaction of styrene oxide with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce diols.
科学的研究の応用
1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This reactivity is exploited in designing enzyme inhibitors and studying protein function.
類似化合物との比較
Styrene oxide: Similar in structure but lacks the ethanone moiety.
Phenylacetaldehyde: Contains a phenyl group and an aldehyde but lacks the oxirane ring.
Benzyl alcohol: Contains a phenyl group and a hydroxyl group instead of an oxirane ring.
Uniqueness: 1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone is unique due to the presence of both an oxirane ring and an ethanone moiety, which confer distinct reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions with biological targets and its overall chemical behavior.
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10-/m1/s1 |
InChIキー |
IGCQIHCZUYCYAA-NXEZZACHSA-N |
異性体SMILES |
CC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2 |
正規SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


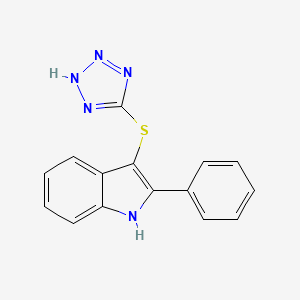

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
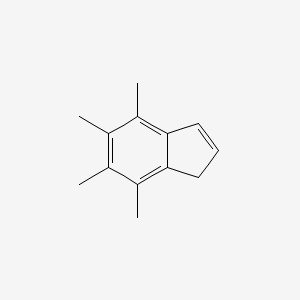
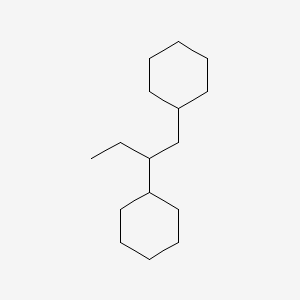
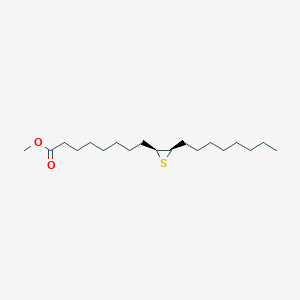
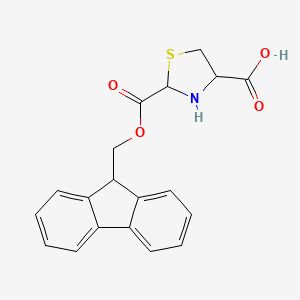
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
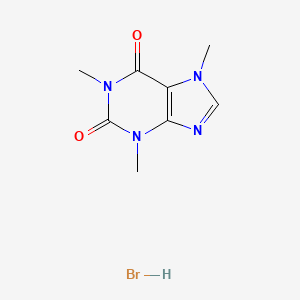

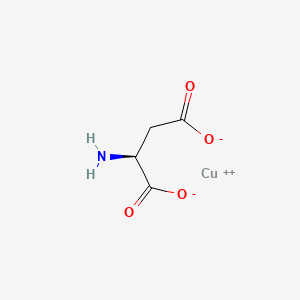
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
